Historical Context and Discovery
The development of dichlorodiphenylsilane is intrinsically linked to the broader emergence of hydrosilylation chemistry in the post-World War II era. While not synthesized via hydrosilylation itself, its production and applications benefited from the conceptual and methodological advances in silicon-carbon bond formation during this period. Three pivotal events in 1946, occurring across adjoining U.S. states (New Jersey, New York, and Pennsylvania), laid the groundwork for modern organosilicon synthesis:
- June 27, 1946: Montclair Research Corporation filed a patent application (US Appl. 679,856) by Mackenzie, Spialter, and Schoffman, disclosing methods to prepare addition compounds of hydridosilanes with unsaturated organic molecules. Although this specific application was later abandoned, its continuation resulted in the grant of US Patent 2,721,873 on October 25, 1955. This patent, alongside a related French Patent (FR 961,878, published May 24, 1950), detailed thermal reactions forming alkyl- and alkenylsilanes, conceptually supporting routes to compounds like dichlorodiphenylsilane via alternative methods such as the Grignard reaction or direct process adaptations [6].
- October 9, 1946: George Wagner and Corneille Strother of Union Carbide Corporation filed a patent application specifically highlighting the catalytic addition of Si-H bonds to alkenes and alkynes using platinum group metals (e.g., platinum black, platinized asbestos), leading to US Patent 2,632,013 (issued March 17, 1953), and Swiss Patent CH-279,280 (published March 1, 1952). This work, presciently outlined in an internal memorandum dated December 24, 1945, established a critical catalytic methodology relevant to synthesizing functional silanes [6].
- December 17, 1946: Professor Leo Sommer and colleagues submitted a paper on peroxide-catalyzed hydrosilylation to the Journal of the American Chemical Society (JACS), published in January 1947. This represented the first public disclosure of a catalyzed Si-H addition reaction, complementing the thermal and metal-catalyzed approaches and expanding the synthetic toolbox for organosilicon compounds [6].
These 1946 innovations collectively marked the birth of hydrosilylation technology, predating the more widely recognized work of John Speier (1957) and the formal coining of the term "hydrosilylation" by Allan Chalk and John Harrod in 1965. The drive to develop efficient silicon-carbon bond formation techniques, beyond Rochow's Direct Process (limited to methyl and phenyl chlorosilanes) and laborious Grignard reactions, fueled these discoveries. Dichlorodiphenylsilane emerged as a key compound accessible through these evolving synthetic paradigms, particularly for introducing diphenylsiloxy units into polymers and surfaces [6].
Structural Characteristics and Molecular Configuration
Dichlorodiphenylsilane (Cl₂Si(C₆H₅)₂) possesses a distinct molecular architecture centered on a tetravalent silicon atom. Key structural features include:
- Tetrahedral Silicon Center: The silicon atom resides at the center of a distorted tetrahedron. The two chlorine atoms and the two carbon atoms of the phenyl rings occupy the four vertices. The Cl-Si-Cl bond angle is compressed due to the larger steric demand of the phenyl substituents compared to the chlorine atoms, deviating from the ideal 109.5°. Similarly, the C-Si-C bond angle is widened [2] [7].
- Phenyl Ring Substituents: The two phenyl groups (C₆H₅-) are attached directly to silicon via sigma (σ) bonds between the silicon atom and the ipso carbon atoms of the benzene rings. These rings are oriented roughly perpendicular to each other to minimize steric repulsion. The silicon atom is in a state of sp³ hybridization, while the carbon atoms in the phenyl rings are predominantly sp² hybridized, creating extended π-systems [2] [7].
- Polar Si-Cl Bonds: The silicon-chlorine bonds are highly polar covalent, with chlorine being significantly more electronegative than silicon. This polarity renders the chlorine atoms electrophilic and susceptible to nucleophilic attack, driving the compound's high reactivity towards protic solvents like water, alcohols, and amines. The bond length is approximately 2.02 Å [2] [3] [7].
- Electronic Effects: The phenyl rings exert a +M (mesomeric) effect, donating electron density through resonance towards the silicon atom. However, this electron-donating effect is insufficient to overcome the strong electron-withdrawing nature of the chlorine atoms via the -I (inductive) effect, leaving the silicon atom highly electrophilic [2] [7].
Table 1: Key Structural Parameters of Dichlorodiphenylsilane [2] [3] [7]
Structural Feature | Description |
---|
Central Atom Hybridization | sp³ (Silicon) |
Molecular Geometry | Distorted Tetrahedron |
Bond Types | Polar Covalent (Si-Cl, Si-Caryl) |
Characteristic Bond Lengths | Si-Cl: ~2.02 Å; Si-C: ~1.87 Å; Caryl-Caryl: ~1.39 Å |
Characteristic Bond Angles | Cl-Si-Cl: <109.5°; C-Si-C: >109.5°; Cl-Si-C: ~109.5° (varied by distortion) |
Dihedral Angles | Phenyl rings oriented near perpendicular to minimize steric clash |
Key Physicochemical Properties
Dichlorodiphenylsilane exhibits a range of defining physical and chemical properties that dictate its handling, reactivity, and applications:
- Fundamental Physical Constants:
- Molecular Weight: 253.20 g/mol [2] [3] [5].
- Physical State: Clear, colorless to pale yellow liquid at room temperature [3] [5] [7].
- Melting Point: -22 °C [2] [3] [5].
- Boiling Point: 304-305 °C at 760 mmHg (lit.) [2] [3] [5]. Vapor pressure behavior follows the Antoine equation: log₁₀(P) = 4.0797 - 1884/(T - 115) (P in bar, T in K), valid between 465.3 K and 554.4 K [9].
- Density: 1.2216 g/mL at 20°C [2], commonly reported as 1.204 g/mL at 25°C [3] [5] [7].
- Refractive Index (n20D): 1.5819 [2].
- Viscosity: Approximately 8.6 mm²/s [3] [5].
- Flash Point: 142 °C (oc) / 155-157 °C [2] [3] [7]. Autoignition Temperature: 633.6 °C [3] [5].
- Vapor Density: >1 (vs air) [3] [5] [7]. Vapor Pressure: 2 mm Hg at 125 °C [3] [5].
- Solubility and Stability:
- Solubility: Soluble in common organic solvents such as chloroform, ethyl acetate, benzene, toluene, and ethers [3] [5] [7].
- Water Solubility/Reactivity: Reacts rapidly and exothermically with water (hydrolysis sensitivity: 8 on a scale of 1-10), undergoing hydrolysis to produce hydrochloric acid (HCl) and diphenylsilanediol (Ph₂Si(OH)₂) [3] [5] [7]:Cl₂Si(C₆H₅)₂ + 2H₂O → (HO)₂Si(C₆H₅)₂ + 2HClDiphenylsilanediol is a solid (mp 144-148 °C) that can further condense under certain conditions [8].
- Moisture Sensitivity: Highly moisture-sensitive. Requires storage under anhydrous conditions (e.g., inert atmosphere) and below +30 °C [3] [5] [7].
- General Stability: Stable under anhydrous conditions but flammable. Incompatible with strong oxidizing agents, acids, bases, and alcohols due to its electrophilic silicon center and reactive Si-Cl bonds [3] [5] [7].
- Reactivity Profile:The primary reactivity stems from the electrophilic silicon center and the polar Si-Cl bonds. Key reactions include:
- Hydrolysis: As described above, leading to silanediols.
- Alcoholysis: Reacts with alcohols (ROH) to form dialkoxydiphenylsilanes (Ph₂Si(OR)₂) and HCl.
- Aminolysis: Reacts with amines (R₂NH) to form aminosilanes (Ph₂Si(NR₂)₂) and HCl or amine hydrochloride salts.
- Redistribution/Equilibration: Can participate in redistribution reactions with siloxanes or other chlorosilanes.
- Use as Protecting Group: The diphenylchlorosilyl group (Ph₂ClSi-), introduced via reaction with alcohols, amines, thiols, or carboxylic acids, acts as a robust protecting group for reactive hydrogens. It offers high yield introduction, stability across diverse reaction conditions (acidic, basic, reducing, oxidizing), and selective removal protocols without affecting other common protecting groups [2].
- Surface Modification: Used in creating hydrophobic coatings. The phenyl substituents act as the hydrophobic entities, while the chlorines allow bonding to hydroxylated surfaces (e.g., minerals, glass, metals). The resulting silylated surfaces mitigate hydrogen bonding, shield polar surfaces, maintain water vapor permeability, and inhibit ionic transport, protecting underlying structures [2].
Table 2: Thermodynamic and Physical Property Summary for Dichlorodiphenylsilane [2] [3] [5]
Property | Value | Conditions | Source/Reference |
---|
Molecular Weight | 253.20 g/mol | | Gelest, ChemicalBook, Chemsrc |
Melting Point | -22 °C | | Gelest, ChemicalBook, Chemsrc |
Boiling Point | 304-305 °C | 760 mmHg | Gelest, ChemicalBook |
Density | 1.2216 g/mL | 20°C | Gelest |
| 1.204 g/mL | 25°C | ChemicalBook, Chemsrc |
Refractive Index (n20D) | 1.5819 | 20°C | Gelest |
Viscosity | 8.6 mm²/s | | ChemicalBook |
Flash Point | 142 °C (oc) / 155-157 °C | | Gelest, ChemicalBook, Chemsrc |
Autoignition Temp. | 633.6 °C | | ChemicalBook |
Vapor Pressure | 2 mm Hg | 125°C | ChemicalBook |
Antoine Constants (P-bar) | A=4.0797, B=1884, C=-115 | Valid 465.3 K - 554.4 K | NIST Webbook |
Log P (Octanol-Water) | ~5.42 (Predominantly hydrophobic) | | SIELC |
Hydrolytic Sensitivity | 8 (Reacts rapidly with moisture/water) | | ChemicalBook |